molecular formula C21H17N3O3S3 B2596951 4-(N-methyl-N-phenylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 325977-38-6

4-(N-methyl-N-phenylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Cat. No. B2596951
CAS RN: 325977-38-6
M. Wt: 455.57
InChI Key: YDIPGSKXTROSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-methyl-N-phenylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, also known as MPT0B390, is a novel compound that has been synthesized for its potential use in scientific research. This compound belongs to the class of sulfonamide derivatives and has shown promising results in various studies.

Scientific Research Applications

Anticancer Activity

A significant portion of research has focused on the synthesis and evaluation of compounds with structural similarities to 4-(N-methyl-N-phenylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide for their potential anticancer properties. These studies involve the design and synthesis of various benzamide derivatives, exploring their effectiveness against different cancer cell lines. For example, derivatives have shown moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines, with some compounds exhibiting higher activity than reference drugs such as etoposide (Ravinaik et al., 2021). Additionally, indapamide derivatives were synthesized for pro-apoptotic activity, showing significant inhibition against melanoma cell lines and acting as inhibitors for carbonic anhydrase isoforms (Yılmaz et al., 2015).

Antimicrobial Activity

Research into the antimicrobial properties of thiazole and benzamide derivatives related to the compound has demonstrated significant potential. These studies have led to the synthesis of compounds with potent antimicrobial activity against various bacterial and fungal strains. Notably, thiazole derivatives have been developed with pronounced antibacterial activity, particularly against Gram-positive strains, and some compounds have shown higher growth inhibitory effects than reference drugs (Bikobo et al., 2017).

Supramolecular Gelation

Investigations into the gelation behavior of N-(thiazol-2-yl) benzamide derivatives have revealed interesting insights into the role of methyl functionality and non-covalent interactions in gelation. Specifically, certain amides have displayed gelation capabilities towards ethanol/water and methanol/water mixtures, with their crystal structures exhibiting helical assembly driven by π-π interaction alongside cyclic N–H⋯N and S⋯O interactions (Yadav & Ballabh, 2020).

properties

IUPAC Name

4-[methyl(phenyl)sulfamoyl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S3/c1-24(16-6-3-2-4-7-16)30(26,27)17-11-9-15(10-12-17)20(25)23-21-22-18(14-29-21)19-8-5-13-28-19/h2-14H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIPGSKXTROSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-methyl-N-phenylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

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